molecular formula C11H16Cl2F2N2 B13458254 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride

Cat. No.: B13458254
M. Wt: 285.16 g/mol
InChI Key: XTEMQRXPEDICAJ-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process can yield piperazine as a co-product, which can then be further modified to produce specific derivatives like this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylphenyl ketones, while reduction may produce difluoromethylphenyl alcohols.

Scientific Research Applications

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16Cl2F2N2

Molecular Weight

285.16 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]piperazine;dihydrochloride

InChI

InChI=1S/C11H14F2N2.2ClH/c12-11(13)9-1-3-10(4-2-9)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2;2*1H

InChI Key

XTEMQRXPEDICAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(F)F.Cl.Cl

Origin of Product

United States

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